methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride
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Overview
Description
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methyl group and a carboxylate ester. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted morpholine derivative.
Scientific Research Applications
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as metabolism and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzoylecgonine: A metabolite of cocaine with a similar structural motif.
Methylecgonine: Another compound with a related structure and similar chemical properties.
Uniqueness
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine structure, which is a six-membered ring containing both nitrogen and oxygen atoms. The specific stereochemistry at the 3 and 5 positions contributes to its biological properties.
Chemical Formula: C6H11ClN2O3
Molecular Weight: 194.62 g/mol
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes:
- Glutamate Receptors : Studies indicate that derivatives related to this compound can act on glutamate receptors, particularly mGluR1 and mGluR4, influencing neurotransmission and neuroprotection .
- Antibacterial Properties : Compounds with similar morpholine structures have shown antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated low nanomolar inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential applications in treating bacterial infections, as seen in studies where related compounds exhibited potent antibacterial effects against multidrug-resistant strains .
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective effects of hydroxyglutamic acid derivatives, which share structural similarities with this compound. These compounds were found to enhance synaptic plasticity and exhibit protective effects against excitotoxicity in neuronal cultures .
- Antibacterial Efficacy : Research on dual inhibitors of bacterial topoisomerases revealed that certain morpholine derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.03125 μg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antibacterial Activity of Morpholine Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
7a | <0.03125 | Staphylococcus aureus |
7h | 1-4 | Escherichia coli |
7g | 16 | Enterobacter cloacae |
Table 2: Enzyme Inhibition Potency
Compound | Enzyme Target | IC50 (nM) |
---|---|---|
Type I | DNA gyrase | <32 |
Type I | Topo IV | <100 |
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3S,5S)-5-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-11-4-6(8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
LCJXTOBNTPUBLR-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1COC[C@H](N1)C(=O)OC.Cl |
Canonical SMILES |
CC1COCC(N1)C(=O)OC.Cl |
Origin of Product |
United States |
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